molecular formula C6H3ClN2O B11918888 2-Chlorooxazolo[4,5-c]pyridine

2-Chlorooxazolo[4,5-c]pyridine

Cat. No.: B11918888
M. Wt: 154.55 g/mol
InChI Key: ZTUVRJFCYZKORR-UHFFFAOYSA-N
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Description

2-Chlorooxazolo[4,5-c]pyridine is a heterocyclic compound with the molecular formula C6H3ClN2O. It is a derivative of oxazole and pyridine, featuring a chlorine atom at the second position of the oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorooxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyridine with chloroacetyl chloride, followed by cyclization under basic conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Chlorooxazolo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted oxazolo[4,5-c]pyridine .

Scientific Research Applications

2-Chlorooxazolo[4,5-c]pyridine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-Chlorooxazolo[4,5-c]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways and molecular interactions involved can vary widely based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorooxazolo[5,4-b]pyridine
  • Oxazolo[4,5-c]pyrimidine
  • Oxazolo[5,4-d]pyrimidine

Uniqueness

2-Chlorooxazolo[4,5-c]pyridine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its reactivity and interactions with biological targets.

Biological Activity

2-Chlorooxazolo[4,5-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a fused oxazole and pyridine ring system, which contributes to its biological activity. The presence of the chlorine atom enhances its reactivity and potential interactions with biological targets.

1. Antimicrobial Activity

Research indicates that this compound and its derivatives exhibit significant antimicrobial properties. Studies have shown that these compounds are particularly effective against various strains of bacteria and fungi.

CompoundTarget OrganismActivityReference
This compoundStaphylococcus aureusInhibitory
This compoundCandida albicansModerate activity
Derivative AEscherichia coliEffective

In vitro studies demonstrated that certain derivatives of this compound showed higher efficacy against Gram-positive bacteria compared to Gram-negative bacteria, suggesting a selective mechanism of action .

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. It has been noted for its ability to inhibit cell proliferation in various cancer cell lines.

Cell LineIC50 Value (µM)Mechanism of ActionReference
HeLa (cervical cancer)12.5Induction of apoptosis
MCF-7 (breast cancer)15.0Cell cycle arrest at G1 phase

The induction of apoptosis in HeLa cells was linked to the activation of caspase pathways, which are crucial for programmed cell death .

3. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. It has been shown to reduce inflammatory markers in vitro.

Inflammatory MarkerEffect ObservedReference
TNF-αDecreased expression by 40%
IL-6Reduced levels significantly

The compound's ability to modulate cytokine production suggests potential therapeutic applications in inflammatory diseases.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can modulate receptors that are integral to cell signaling pathways associated with inflammation and cancer progression.

Case Study 1: Antimicrobial Efficacy

A study explored the antimicrobial efficacy of several oxazole derivatives, including this compound. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics against resistant bacterial strains .

Case Study 2: Cancer Cell Line Studies

In another investigation focusing on cancer therapeutics, researchers treated various cancer cell lines with different concentrations of this compound. The findings revealed a dose-dependent response in cell viability, with significant reductions observed at higher concentrations .

Properties

Molecular Formula

C6H3ClN2O

Molecular Weight

154.55 g/mol

IUPAC Name

2-chloro-[1,3]oxazolo[4,5-c]pyridine

InChI

InChI=1S/C6H3ClN2O/c7-6-9-4-3-8-2-1-5(4)10-6/h1-3H

InChI Key

ZTUVRJFCYZKORR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1OC(=N2)Cl

Origin of Product

United States

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